2-[2-(2-甲基-1-增丙烯基)-6-喹啉氧基-8-对甲苯磺酰胺)乙酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that can include reactions such as the Lossen rearrangement and condensation reactions. For instance, a method using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the synthesis of ureas from carboxylic acids, achieving good yields without racemization under mild conditions (Thalluri et al., 2014). Such processes are pivotal in the formation of complex molecules, including those related to Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate.

Molecular Structure Analysis

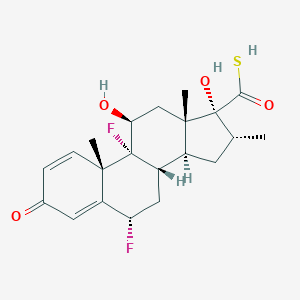

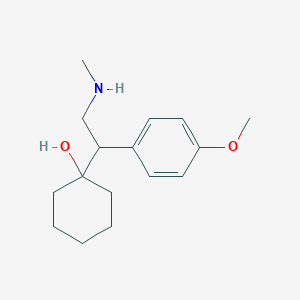

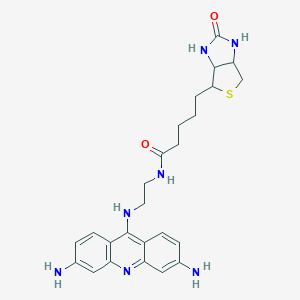

The molecular structure of compounds closely related to Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate has been elucidated through various spectroscopic and crystallographic methods. For example, studies on similar molecules highlight the importance of intramolecular NH---O=C hydrogen bonding in determining molecular conformation and stability (Tulyasheva et al., 2005).

Chemical Reactions and Properties

Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate is likely to participate in a variety of chemical reactions due to its functional groups. Studies on related molecules have demonstrated reactions such as the phosphine-catalyzed [4 + 2] annulation, which is a powerful tool for constructing substituted tetrahydropyridine derivatives, indicating the compound's potential reactivity and utility in organic synthesis (Shaikh & Kwon, 2020).

科学研究应用

α-异麦芽寡糖衍生物合成:Eby (1979) 在“α-异麦芽寡糖衍生物及其蛋白质缀合物的合成”中描述了该化合物在 α-异麦芽寡糖衍生物合成中的应用 (Eby,1979)。

2-丁烯醛与乙二醇的化学研究:Piasecki (1984) 在“缩醛和醚 - xiii 2-丁烯醛与乙二醇的反应产物”中讨论了它在 2-丁烯醛与乙二醇反应研究中的应用 (Piasecki,1984)。

N-杂芳基乙酸酯合成:Iwao 和 Kuraishi (1978) 在“一些 N-杂芳基乙酸酯的简便合成”中报道,该化合物对于合成 N-杂芳基乙酸酯至关重要 (Iwao 和 Kuraishi,1978)。

硝酸中铜的缓蚀剂:Zarrouk 等人 (2014) 在“一些喹喔啉作为硝酸中铜的缓蚀剂的抑制效率的理论研究”中强调了其作为硝酸介质中铜的有效缓蚀剂的应用 (Zarrouk 等人,2014)。

亲电芳香取代反应:Tamura 等人 (1981) 在“α-亚磺酰乙酸酯的 Pummerer 反应亲电芳香取代”中讨论了该化合物在亲电芳香取代反应中的应用 (Tamura 等人,1981)。

潜在的生物活性:Bhambi 等人 (2010) 在“一些邻苯二甲酰亚胺氧基取代喹啉衍生物的合成和药理研究”中指出,它是一种新型的邻苯二甲酰亚胺氧基取代喹啉衍生物,具有潜在的生物活性 (Bhambi 等人,2010)。

香料成分:McGinty 等人 (2012) 在“2-(对甲苯氧基)乙酸乙酯的香料物质评论”中指出,它属于芳基烷基醇简单酸酯 (AAASAE) 结构组,用作香料成分 (McGinty 等人,2012)。

镇痛和抗炎活性:Agudoawu 和 Knaus (2000) 在“2-[3-(1-苯氧基(甲氧基)羰基-4-芳基-(烷基)-1,4-二氢吡啶基)]乙酸乙酯的合成和镇痛-抗炎活性”中表明,它表现出比阿司匹林和布洛芬更优异的镇痛和抗炎活性 (Agudoawu 和 Knaus,2000)。

作用机制

Target of Action

The primary target of Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate is intracellular zinc ions . Zinc ions play a crucial role in numerous biological processes, including enzymatic function, protein structure, and cellular signaling pathways.

Mode of Action

This compound acts as an indicator and fluorescent reagent for intracellular zinc ions . It binds to zinc ions, resulting in a change in its fluorescence properties. This change can be detected and quantified, providing a measure of the concentration of zinc ions within the cell .

Result of Action

The binding of this compound to intracellular zinc ions and the subsequent change in its fluorescence properties allows for the visualization and quantification of zinc ions within cells . This can provide valuable information on the role of zinc in various cellular processes and the impact of zinc ion concentration changes on cell function.

属性

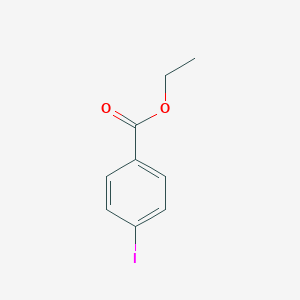

IUPAC Name |

ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-(2-methylprop-1-enyl)quinolin-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-5-30-23(27)15-31-20-13-18-8-9-19(12-16(2)3)25-24(18)22(14-20)26-32(28,29)21-10-6-17(4)7-11-21/h6-14,26H,5,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYIBGSOAYLDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C=C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404404 | |

| Record name | Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

316124-90-0 | |

| Record name | Ethyl 2-[[8-[[(4-methylphenyl)sulfonyl]amino]-2-(2-methyl-1-propen-1-yl)-6-quinolinyl]oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316124-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)